(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
CAS No.: 328113-37-7
Cat. No.: VC4747616
Molecular Formula: C17H15ClN2OS
Molecular Weight: 330.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328113-37-7 |
|---|---|
| Molecular Formula | C17H15ClN2OS |
| Molecular Weight | 330.83 |
| IUPAC Name | (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C17H15ClN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3 |
| Standard InChI Key | DQSXVKUEGGJUIW-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)C |
Introduction
Molecular Formula and Weight
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Molecular formula: C16H15ClN2OS
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Molecular weight: Approximately 318.82 g/mol
Functional Groups
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Amino group (-NH2) at position 3 of the thieno[2,3-b]pyridine ring.
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Trimethyl groups at positions 4, 5, and 6 of the same ring.
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A ketone group (-C=O) linking the thieno[2,3-b]pyridine to a 4-chlorophenyl ring.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the Thieno[2,3-b]pyridine Core:
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This step includes cyclization reactions involving precursors like pyridines or thiophenes with suitable substituents.
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Common reagents include sulfur-containing compounds and catalysts for cyclization.
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Functionalization:
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Amination at position 3 is achieved using amine precursors under controlled conditions.
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Introduction of trimethyl groups can be performed via alkylation reactions.
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Ketone Substitution:
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The (4-chlorophenyl)methanone group is introduced via Friedel-Crafts acylation or related methods using chlorobenzoyl derivatives.
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Analytical Characterization
The compound's structure is confirmed using advanced spectroscopic techniques:
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NMR (Nuclear Magnetic Resonance):
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Proton (H) and Carbon (C) NMR provide detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amino (-NH), ketone (-C=O), and aromatic systems.
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Elemental Analysis:
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Verifies the empirical formula by determining percentages of C, H, N, O, S, and Cl.
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Biological Activity
Thieno[2,3-b]pyridine derivatives are known for their diverse pharmacological properties. While specific data for this compound is limited, similar molecules exhibit:
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Antimicrobial Activity:
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Effective against bacterial and fungal strains due to their ability to disrupt microbial enzymes or DNA synthesis pathways.
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Anti-inflammatory Potential:
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Likely inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Properties:
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Structural analogs have been shown to inhibit cancer cell proliferation by targeting signaling pathways or inducing apoptosis.
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Applications in Medicinal Chemistry
This compound's structural features make it a promising candidate for:
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Drug Discovery:
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As a lead molecule for designing inhibitors targeting specific enzymes or receptors.
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Structure-Activity Relationship (SAR) Studies:
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Modifications to the amino group or phenyl ring could optimize biological activity.
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Pharmacokinetics Optimization:
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The presence of trimethyl groups may enhance lipophilicity and membrane permeability.
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